molecular formula C8H15NO B13346010 (1-Methyl-5-oxaspiro[2.4]heptan-6-yl)methanamine

(1-Methyl-5-oxaspiro[2.4]heptan-6-yl)methanamine

Katalognummer: B13346010
Molekulargewicht: 141.21 g/mol
InChI-Schlüssel: YMPCKZIBNHNYIT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1-Methyl-5-oxaspiro[2.4]heptan-6-yl)methanamine is a chemical compound with the molecular formula C7H13NO and a molecular weight of 127.19 g/mol It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-5-oxaspiro[2.4]heptan-6-yl)methanamine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-oxaspiro[2.4]heptan-6-one with methylamine . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and isolation of the product to achieve the desired purity levels. Techniques such as distillation, crystallization, and chromatography are commonly employed in the industrial production process .

Analyse Chemischer Reaktionen

Types of Reactions

(1-Methyl-5-oxaspiro[2.4]heptan-6-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides and amines. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield oxo derivatives, while reduction can produce alcohol or amine derivatives .

Wissenschaftliche Forschungsanwendungen

(1-Methyl-5-oxaspiro[2.4]heptan-6-yl)methanamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of (1-Methyl-5-oxaspiro[2.4]heptan-6-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to (1-Methyl-5-oxaspiro[2.4]heptan-6-yl)methanamine include:

Uniqueness

The uniqueness of this compound lies in its spiro structure, which imparts distinct chemical and physical properties. This structural feature makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds .

Eigenschaften

Molekularformel

C8H15NO

Molekulargewicht

141.21 g/mol

IUPAC-Name

(2-methyl-5-oxaspiro[2.4]heptan-6-yl)methanamine

InChI

InChI=1S/C8H15NO/c1-6-2-8(6)3-7(4-9)10-5-8/h6-7H,2-5,9H2,1H3

InChI-Schlüssel

YMPCKZIBNHNYIT-UHFFFAOYSA-N

Kanonische SMILES

CC1CC12CC(OC2)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.